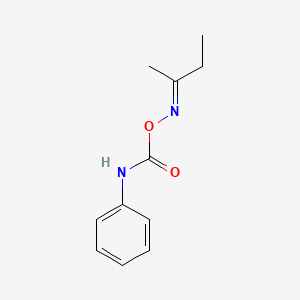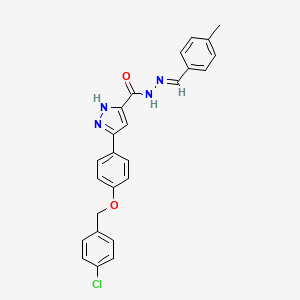
2-Butanone, O-(phenylcarbamoyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” is an organic molecule characterized by the presence of an aromatic benzene ring substituted with a complex functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the formation of the oxime derivative through the reaction of an aldehyde or ketone with hydroxylamine. This is followed by the introduction of the carbamate group through a reaction with an isocyanate. The final step involves the coupling of the intermediate with an aromatic amine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxime and carbamate functional groups. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the oxime group, converting it to an amine. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization. Halogenation and nitration are common examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), controlled temperature.
Major Products Formed
Oxidation: Formation of N-oxides or nitroso derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In synthetic chemistry, “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure may interact with biological targets, leading to the development of new therapeutic agents. Research has shown its potential in the modulation of enzyme activity and receptor binding.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer synthesis.
作用機序
The mechanism of action of “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” involves its interaction with specific molecular targets. The oxime and carbamate groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The aromatic ring provides a hydrophobic interaction surface, enhancing its binding affinity to biological targets.
類似化合物との比較
Similar Compounds
- {[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}toluene
- {[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}phenol
- {[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}aniline
Uniqueness
Compared to similar compounds, “{[({[(E)-1-methylpropylidene]amino}oxy)carbonyl]amino}benzene” exhibits unique reactivity due to the presence of both oxime and carbamate functional groups. This dual functionality allows for a broader range of chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
2911-46-8 |
|---|---|
分子式 |
C11H14N2O2 |
分子量 |
206.24 g/mol |
IUPAC名 |
[(E)-butan-2-ylideneamino] N-phenylcarbamate |
InChI |
InChI=1S/C11H14N2O2/c1-3-9(2)13-15-11(14)12-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,12,14)/b13-9+ |
InChIキー |
VHHGDSIALNQNQD-UKTHLTGXSA-N |
異性体SMILES |
CC/C(=N/OC(=O)NC1=CC=CC=C1)/C |
正規SMILES |
CCC(=NOC(=O)NC1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12016498.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12016502.png)

![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016535.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016540.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016547.png)


![(5E)-5-(2-chlorobenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016564.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016566.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016570.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016574.png)
![2-Methoxyethyl 7-methyl-3-oxo-2-(4-(pentyloxy)benzylidene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016580.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016590.png)
